6,7-Dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile
Übersicht
Beschreibung
“6,7-Dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile” is a chemical compound with the molecular formula C12H10N2O3 . It is a product of BLD Pharmatech Ltd . This compound is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds, such as 1,2,3,4-tetrahydroisoquinolines, has been described in the literature . The synthesis involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative formed in the Petasis reaction is further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight of this compound is 230.22 .Physical and Chemical Properties Analysis
The compound is stored in a dry room at room temperature . The boiling point of the compound is not specified .Wissenschaftliche Forschungsanwendungen
Synthesis of Tetrahydroprotoberberines and Bisbenzylisoquinoline Alkaloids
6,7-Dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile is used in the enantioselective synthesis of various alkaloids, including tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids. Controlled deprotonation and alkylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile allow for the preparation of these alkaloids. The process includes asymmetric transfer hydrogenation and Ullmann diaryl ether syntheses, yielding compounds like laudanidine, armepavine, and laudanosine (Blank & Opatz, 2011).
Cyclization to Isoquinolinones
This compound undergoes cyclization in concentrated sulfuric acid to produce 1,2-dihydroisoquinolin-4(3H)-ones. This process results in high yields and leads to the formation of stable free base 1,2-dihydro-6,7-dimethoxy-3-phenylisoquinolin-4(3H)-one, which can be further oxidized or converted into other isoquinoline derivatives (Harcourt & Waigh, 1971).
Fusion Reactions
The compound exhibits reactivity in various fusion reactions with acyl iso(thio)cyanates and primary amines. These reactions result in the formation of fused oxo-, thioxodihydropyrimidoisoquinolines, and tetrahydropyrimidinoisoquinolines. Additionally, it reacts with p-benzoquinone, oxalyl chloride, and β-nitrostyrene to form fused indolo-, dioxopyrrolo-, and pyrroloisoquinolines (Afon’kin et al., 2011).
Fluorescent Properties
This compound derivatives demonstrate high fluorescence quantum yields and stable emission in various solvents. These properties make them potentially useful as fluorescence standards in diverse applications. The synthesized derivatives also allow for linking with amino acids or peptides for the creation of labeled compounds (Ahvale et al., 2008).
Photophysical Properties
The photophysical properties of solutions of this compound are significantly influenced by acid-base interactions in protic solvents. The study of these properties through spectroscopy revealed the presence of solvated initial molecules and their protonated cationic forms, offering insights into the molecule's behavior in various states (Dubouski et al., 2006).
Safety and Hazards
Zukünftige Richtungen
The future directions for the study of “6,7-Dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . This could include the development of novel analogs with potent biological activity .
Wirkmechanismus
Target of Action
It is known to inhibit cyp1a2 , a member of the cytochrome P450 superfamily of enzymes. These enzymes are involved in the metabolism of xenobiotics in the body and also play a role in the metabolism of drugs and other foreign substances.
Pharmacokinetics
The pharmacokinetic properties of 6,7-Dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile include high gastrointestinal absorption and non-permeability to the blood-brain barrier . . These properties suggest that the compound may have good bioavailability and could potentially interact with other drugs metabolized by CYP1A2.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-1-oxo-2H-isoquinoline-4-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-16-10-3-8-7(5-13)6-14-12(15)9(8)4-11(10)17-2/h3-4,6H,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJUYHSVVQIYBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CNC2=O)C#N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621981 | |
Record name | 6,7-Dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18029-60-2 | |
Record name | 6,7-Dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.